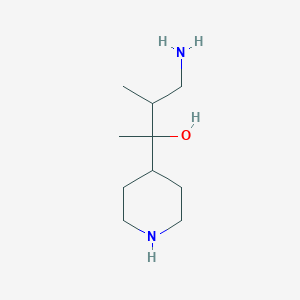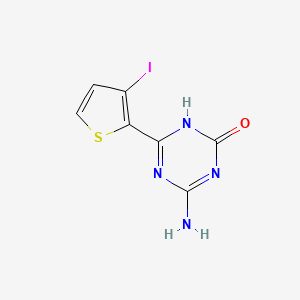
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring substituted with an amino group and an iodothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanoguanidine and an aldehyde or ketone.
Introduction of the Iodothiophene Moiety: The iodothiophene group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a suitable iodothiophene derivative and a triazine precursor.
Amination: The amino group can be introduced through nucleophilic substitution reactions, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides, amines, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as alkyl, aryl, or acyl groups.
Aplicaciones Científicas De Investigación
4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(2-thienyl)-2,5-dihydro-1,3,5-triazin-2-one: Similar structure but lacks the iodine atom, which may affect its reactivity and properties.
4-Amino-6-(3-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one: Contains a bromine atom instead of iodine, potentially altering its chemical behavior.
4-Amino-6-(3-chlorothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one: Substitution with chlorine instead of iodine, which may influence its reactivity and applications.
Uniqueness
The presence of the iodothiophene moiety in 4-Amino-6-(3-iodothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one imparts unique reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications.
Propiedades
Fórmula molecular |
C7H5IN4OS |
|---|---|
Peso molecular |
320.11 g/mol |
Nombre IUPAC |
4-amino-6-(3-iodothiophen-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5IN4OS/c8-3-1-2-14-4(3)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
Clave InChI |
PCLLUNCFBIXBRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1I)C2=NC(=NC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methoxyethyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13200006.png)
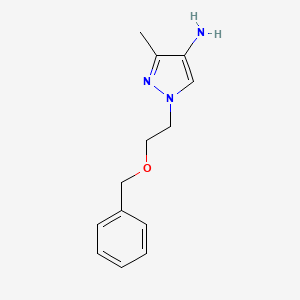
![2-[(2-Cyanophenyl)methoxy]acetic acid](/img/structure/B13200031.png)
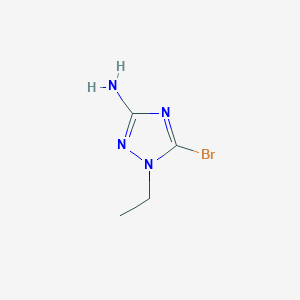
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(propan-2-yl)-1H-pyrazole](/img/structure/B13200036.png)

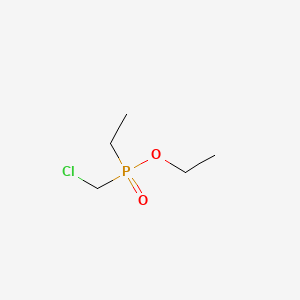
![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)

![N-[(Azepan-2-yl)methyl]acetamide](/img/structure/B13200072.png)

